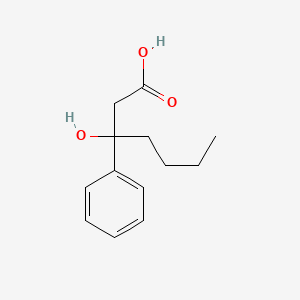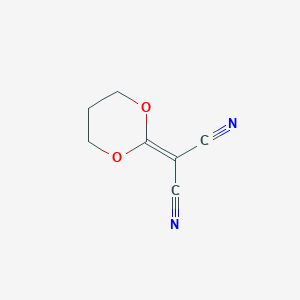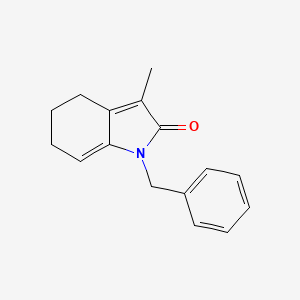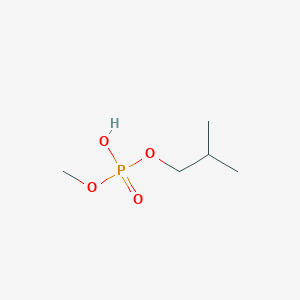
Methyl 3-methylbenzenecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylbenzenecarbodithioate is an organic compound with the molecular formula C9H10S2 It is a derivative of benzenecarbodithioate, where a methyl group is attached to the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methylbenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzenethiol with carbon disulfide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methylbenzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and other reduced derivatives
Substitution: Brominated or nitrated derivatives of the original compound
Aplicaciones Científicas De Investigación
Methyl 3-methylbenzenecarbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 3-methylbenzenecarbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein modification: Covalent attachment to amino acid residues, altering protein function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzenecarbodithioate: Lacks the methyl group at the third position.
Ethyl 3-methylbenzenecarbodithioate: Contains an ethyl group instead of a methyl group.
3-Methylbenzenethiol: The thiol precursor without the carbodithioate group.
Propiedades
Número CAS |
5969-49-3 |
|---|---|
Fórmula molecular |
C9H10S2 |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
methyl 3-methylbenzenecarbodithioate |
InChI |
InChI=1S/C9H10S2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3 |
Clave InChI |
ILILSGSQDKCDAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)

![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)






![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
